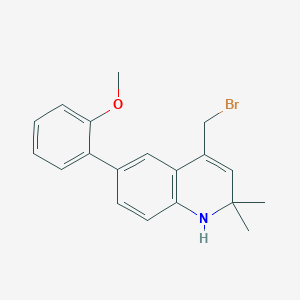

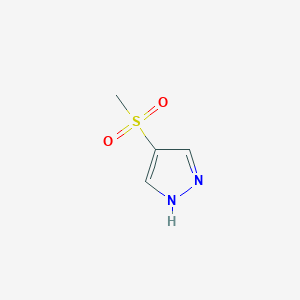

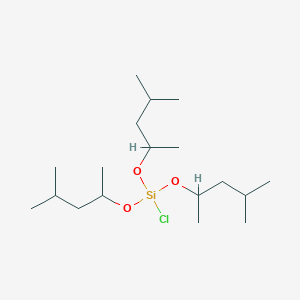

![molecular formula C8H5N3O3 B1648330 7-Nitro-pyrido[1,2-a]pyrimidin-4-one CAS No. 517895-72-6](/img/structure/B1648330.png)

7-Nitro-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

7-Nitro-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the CAS Number: 517895-72-6 and a molecular weight of 191.15 .

Synthesis Analysis

Various multi-substituted pyrido[1,2-a]pyrimidin-4-ones, including 7-Nitro-pyrido[1,2-a]pyrimidin-4-one, were synthesized via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram scale preparation .Molecular Structure Analysis

The molecular structure of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one is represented by the linear formula C8H5N3O3 . The InChI Code is 1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6 (11 (13)14)5-10 (7)8/h1-5H .Chemical Reactions Analysis

The synthesis of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction . This reaction is carried out at 130 °C in DMF .Physical And Chemical Properties Analysis

7-Nitro-pyrido[1,2-a]pyrimidin-4-one is a brown solid . It has a molecular weight of 191.15 . The storage temperature is 0-5°C .Applications De Recherche Scientifique

Chalcogenation in Organic Synthesis

7-Nitro-pyrido[1,2-a]pyrimidin-4-one has been utilized in metal-free C-3 chalcogenation processes to synthesize 3-ArS/ArSe derivatives. This method is significant for creating sulfur and selenium-containing compounds, which are valuable in various chemical industries due to their potential applications in pharmaceuticals and materials science .

Anticancer Research

Compounds derived from pyrido[1,2-a]pyrimidin-4-one have shown promise in anticancer activity. Research indicates that these compounds can inhibit enzymes like CDK, which are involved in cell cycle regulation and are targets for cancer therapy .

Anti-inflammatory Applications

Derivatives of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one have been found to be potent inhibitors of nitric oxide synthases (nNOS and eNOS), which play a role in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .

Antiviral Compounds

The structural motif of pyrido[1,2-a]pyrimidin-4-one is relevant in the synthesis of antiviral compounds. Nitroazolo-pyrimidines, which share a similar structure, have shown broad-spectrum antiviral action and efficacy .

Corrosion Inhibition

Heterocyclic compounds like pyrido[1,2-a]pyrimidin-4-one derivatives are being evaluated for their efficiency as oxidation and corrosion inhibitors, which is crucial for extending the life of lubricating oils and protecting industrial machinery .

Modular Synthesis

The compound serves as a building block in modular synthesis protocols, allowing for the practical and scalable preparation of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This has implications for the streamlined production of complex organic molecules .

Mécanisme D'action

Mode of Action

It is synthesized via a one-pot tandem cui-catalyzed c–n bond formation/intramolecular amidation reaction . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules .

Biochemical Pathways

The compound’s synthesis involves a cui-catalyzed c–n bond formation/intramolecular amidation reaction , which may suggest potential impacts on biochemical pathways involving similar reactions.

Propriétés

IUPAC Name |

7-nitropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6(11(13)14)5-10(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEOGGMUOLVIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=O)N2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-pyrido[1,2-a]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

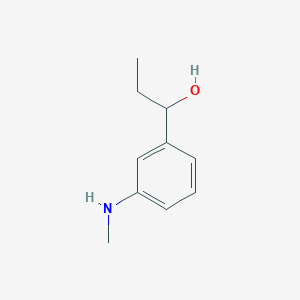

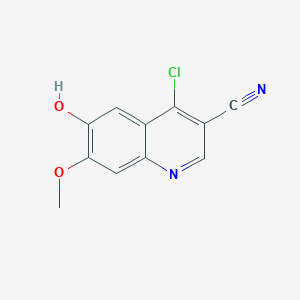

![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)

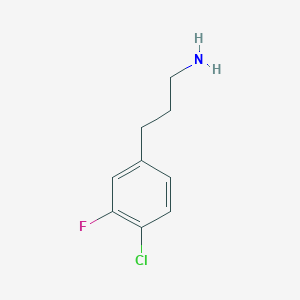

![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)

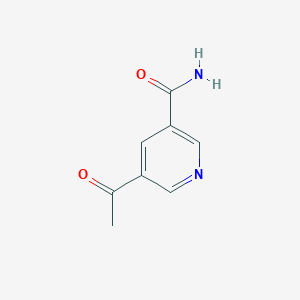

![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)